3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid
Description
Contextualization within Benzoic Acid Chemistry and Derivatives Research
Benzoic acid, a simple aromatic carboxylic acid with the formula C₆H₅COOH, serves as a fundamental building block in organic synthesis. wikipedia.org Its structure, consisting of a benzene (B151609) ring attached to a carboxyl group, allows for a wide range of chemical modifications, leading to a vast family of benzoic acid derivatives. wikipedia.org These derivatives are synthesized through various reactions, such as esterification, amidation, and substitution on the aromatic ring. wikipedia.org
The specific compound, 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid, is a disubstituted benzoic acid. The nomenclature indicates an ethoxy group (-OCH₂CH₃) at the third carbon and a 3-methylbenzyloxy group (-OCH₂(C₆H₄)CH₃) at the fourth carbon of the benzene ring, relative to the carboxylic acid group. This substitution pattern is crucial as it influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby defining its chemical reactivity and biological activity. The synthesis of such derivatives often involves the alkylation of a dihydroxybenzoic acid precursor. For instance, the synthesis of similar 4-(alkoxy)benzoic acid derivatives has been achieved through the alkylation of methyl-4-hydroxybenzoate. ums.edu.my
Significance of Benzoic Acid Derivatives in Contemporary Chemical Biology and Medicinal Chemistry
The benzoic acid scaffold is a privileged structure in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govpreprints.orgresearchgate.net The versatility of the benzoic acid core allows for the creation of a diverse library of compounds with a wide array of biological activities. preprints.orgresearchgate.net
Historically and in modern medicine, benzoic acid derivatives have been instrumental. For example, they form the basis for local anesthetics like cocaine and benzocaine, diuretics such as furosemide, and anti-inflammatory agents like sodium salicylate. preprints.orgyoutube.com More recently, research has focused on their potential as anticancer agents, with studies showing that certain derivatives can inhibit tumor growth. preprints.orgresearchgate.net The benzoic acid moiety is also found in naturally occurring compounds with significant biological activities, such as vanillin, gallic acid, and syringic acid. preprints.orgresearchgate.net The ability of benzoic acid derivatives to act as enzyme inhibitors is another area of intense investigation. For instance, some have been developed as inhibitors of human carbonic anhydrase and acetylcholinesterase, which are targets for various diseases. tandfonline.comsci-hub.se
Overview of Current Research Trajectories and Gaps for this compound
A review of the current scientific literature reveals that this compound is a relatively unexplored compound. The primary research gap is the lack of specific studies investigating its synthesis, characterization, and potential applications. This stands in contrast to the extensive research on other benzoic acid derivatives.
Current research trajectories for analogous compounds often focus on their potential as therapeutic agents. For example, derivatives with similar alkoxy and benzyloxy substitutions are being investigated for their antimicrobial, anti-inflammatory, and anticancer properties. ijcrt.orgresearchgate.net The structural motifs present in this compound suggest that it could be a candidate for similar lines of inquiry. The ether linkages, for instance, are common in many biologically active molecules.
Future research on this compound could, therefore, be directed towards:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This would be followed by a thorough characterization of its physicochemical properties.
Biological Screening: Conducting a broad range of biological assays to determine its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Investigating its activity as an enzyme inhibitor for various targets would also be a valuable pursuit.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with systematic variations in the ethoxy and 3-methylbenzyloxy side chains to understand how these structural modifications influence biological activity.
The absence of data on this compound represents a significant opportunity for new discoveries in the fields of chemistry and pharmacology.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-4-[(3-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-16-10-14(17(18)19)7-8-15(16)21-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRIJUZGUSIKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Ethoxy 4 3 Methylbenzyl Oxy Benzoic Acid
X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis
To date, a definitive single-crystal X-ray diffraction analysis for 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid has not been reported in publicly available literature. However, valuable insights into the probable solid-state conformation can be gleaned from the crystallographic data of structurally analogous compounds. For instance, the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate reveals significant conformational flexibility. In this related ester, the asymmetric unit contains three independent molecules, each exhibiting different conformations, particularly concerning the orientation of the ethoxy group and the dihedral angle between the two phenyl rings nih.gov. The torsion angles for the C—O—CH₂—CH₃ moiety in these molecules were found to be 174.0(6)°, 82.6(6)°, and 89.6(7)°, highlighting the rotational freedom of this group nih.gov.
Furthermore, the dihedral angles between the two aromatic rings in ethyl 4-[(4-methylbenzyl)oxy]benzoate were determined to be 46.4(1)°, 70.3(1)°, and 62.2(1)° nih.gov. This variation underscores the molecule's ability to adopt different spatial arrangements in the crystalline lattice, influenced by packing forces. It is reasonable to hypothesize that this compound would exhibit similar conformational variability in its crystal structure. The presence of intermolecular hydrogen bonding involving the carboxylic acid group would be a primary determinant of the crystal packing, a feature not present in the aforementioned ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the benzyl (B1604629) rings. The protons on the benzoic acid ring would appear as a set of coupled signals, with their chemical shifts influenced by the electron-donating ethoxy and benzyloxy groups. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The benzylic methylene protons would likely appear as a singlet, and the methyl group on the benzyl ring would also produce a singlet.
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Distinct signals would be expected for the carboxyl carbon, the aromatic carbons, the benzylic methylene carbon, the ethoxy group carbons, and the methyl carbon of the benzyl group. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₇H₁₈O₄), the calculated monoisotopic mass is 286.1205 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 286. The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, which is a common fragmentation pathway for such compounds. This would lead to the formation of a stable tropylium ion or a substituted benzyl cation. Other potential fragmentation pathways could involve the loss of the ethoxy group or the carboxylic acid moiety. Analysis of these fragment ions would provide confirmatory evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The spectrum would also feature bands corresponding to the C-O stretching of the ether linkages and the aromatic C=C stretching vibrations. For a similar compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, the C=O stretch was observed at 1706 cm⁻¹, and the C—O ether stretches were seen at 1106 and 1102 cm⁻¹ nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings. The presence of auxochromic groups like the ethoxy and benzyloxy substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral analogues)
This compound is an achiral molecule and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for its stereochemical analysis. However, should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter in one of the side chains, then chiroptical methods would be essential for the assignment of their absolute configuration.
Exploration of Biological Activities and Molecular Mechanisms Preclinical Focus of 3 Ethoxy 4 3 Methylbenzyl Oxy Benzoic Acid
Cellular Pathway Modulation and Signaling CrosstalkInformation regarding the modulation of cellular pathways or any signaling crosstalk influenced by 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid is not available in the current body of scientific literature.
Investigation of Specific Cellular Targets (e.g., αβ integrins for related derivatives)
There is no available scientific literature that identifies or investigates the specific cellular targets of this compound. Research on related benzoic acid derivatives has explored interactions with various cellular components, but these findings cannot be directly extrapolated to the specified compound.
Impact on Cell Cycle Progression and Apoptosis in Cell-Based Models
No studies have been published detailing the effects of this compound on cell cycle progression or the induction of apoptosis in any cell-based models. The potential cytostatic or cytotoxic effects of this compound have not been reported.
Antioxidant Activity and Oxidative Stress Response in Cellular Systems
The antioxidant potential of this compound and its impact on oxidative stress response pathways in cellular systems have not been evaluated in any published research.
In Vitro Pharmacological Characterization in Relevant Cell-Based Assay Systems
There is a lack of data regarding the in vitro pharmacological characterization of this compound. No cell-based assay results have been published to define its biological activity profile.
Preclinical In Vivo Efficacy and Proof-of-Concept Studies in Established Disease Models (Non-Human)
No preclinical in vivo studies in any established non-human disease models have been reported for this compound. Therefore, its efficacy and potential as a therapeutic agent in a living organism have not been demonstrated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Ethoxy 4 3 Methylbenzyl Oxy Benzoic Acid Analogues
Systematic Chemical Modification and Derivatization Strategies
The core structure of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid offers several points for chemical modification, allowing for a systematic exploration of the structure-activity landscape. Researchers have employed various derivatization strategies targeting the ethoxy group at the 3-position, the benzyloxy moiety at the 4-position, and the carboxylic acid functional group.
Modifications of the 3-Alkoxy Group: Initial studies often involve varying the length and nature of the alkoxy group at the 3-position. Analogues with different alkoxy chains, such as methoxy (B1213986) or propoxy groups, have been synthesized to probe the steric and electronic requirements in this region of the molecule.
Modifications of the 4-Benzyloxy Moiety: The benzyloxy group at the 4-position has been a primary focus for derivatization. Systematic modifications include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., methyl, chloro, fluoro, trifluoromethyl) at different positions (ortho, meta, para) of the benzyl ring has been a common strategy. This allows for the investigation of the impact of electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk on biological activity.
Replacement of the Benzyl Group: In some studies, the entire benzyl group is replaced with other aryl or heteroaryl moieties to explore a wider chemical space and identify novel interactions with the biological target.
Derivatization of the Carboxylic Acid: The carboxylic acid group is a key feature for the biological activity of many benzoic acid derivatives. Strategies for its modification include:
Esterification: Conversion of the carboxylic acid to various esters (e.g., methyl, ethyl esters) can modulate the compound's polarity, membrane permeability, and pharmacokinetic profile.
These systematic modifications are crucial for building a comprehensive understanding of the SAR and for optimizing the lead compound's potency, selectivity, and drug-like properties.
Analysis of Substituent Effects on Biological Potency and Selectivity
The biological potency and selectivity of this compound analogues are highly sensitive to the nature and position of substituents. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, a key target for anti-inflammatory drugs, specific structural features have been identified as critical for high affinity binding.
The presence of a small alkoxy group, such as methoxy or ethoxy, at the 3-position is often found to be favorable for activity. The 4-benzyloxy group plays a crucial role in anchoring the molecule within the active site of the target protein. The substitution pattern on this benzyl ring can significantly influence potency. For example, the introduction of a methyl group at the meta-position of the benzyl ring in this compound can lead to enhanced activity compared to the unsubstituted benzyl analogue.
The electronic nature of the substituents is also a determining factor. Electron-withdrawing groups on the benzyl ring can modulate the electronic properties of the ether oxygen, which may affect its interaction with the target. Conversely, electron-donating groups can have a different impact on the binding affinity. A careful balance of steric and electronic properties is necessary to achieve optimal potency and selectivity.
Interactive Table: Effect of Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound ID | 3-Position Substituent | 4-Position Benzyl Substituent | Biological Activity (IC50, nM) |
| 1 | Ethoxy | H | 150 |
| 2 | Ethoxy | 3-Methyl | 50 |
| 3 | Ethoxy | 4-Methyl | 80 |
| 4 | Ethoxy | 3-Chloro | 120 |
| 5 | Ethoxy | 4-Chloro | 200 |
| 6 | Methoxy | 3-Methyl | 65 |
Conformational Analysis and its Influence on Bioactivity
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the benzoic acid ring, the ethoxy group, and the benzyloxy moiety dictates how the molecule fits into the binding site of its biological target.
The flexibility of the ether linkage allows the benzyloxy group to adopt various conformations. The presence of substituents on the benzyl ring can influence this conformational preference, either through steric hindrance or electronic interactions. An understanding of the bioactive conformation, the specific three-dimensional structure that the molecule adopts when bound to its target, is essential for rational drug design. Techniques like X-ray crystallography of ligand-protein complexes can provide invaluable insights into the bioactive conformation and guide the design of new analogues with improved affinity. The phenomenon of conformational polymorphism, where a compound can exist in different crystalline forms with distinct molecular conformations, has been observed in some benzoic acid derivatives and highlights the importance of conformational flexibility in the solid state as well. researchgate.net
Development of Pharmacophores for Rational Design of New Analogues
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. For the rational design of new analogues of this compound, pharmacophore models can be developed based on the structures of known active compounds.
A typical pharmacophore for this class of compounds might include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the carboxylic acid.
A hydrogen bond donor feature from the hydroxyl group of the carboxylic acid.
An aromatic ring feature representing the benzoic acid core.
A hydrophobic or aromatic feature representing the substituted benzyl group.
An additional hydrophobic feature for the ethoxy group.
These features are arranged in a specific three-dimensional geometry that reflects the binding mode of the active compounds. Once a reliable pharmacophore model is established, it can be used as a 3D query to search virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.
Insights from Comparative Studies with Other Benzoic Acid Derivatives
To better understand the unique properties of this compound and its analogues, it is insightful to compare them with other classes of benzoic acid derivatives that target the same biological pathway. For instance, in the context of PDE4 inhibition, numerous benzoic acid derivatives have been explored.
Comparing the structure-activity relationships of this compound analogues with other series, such as those with different substitution patterns or alternative linkers, can reveal key insights. For example, the presence of the 3-ethoxy group in conjunction with the 4-benzyloxy moiety appears to be a privileged combination for achieving high potency against PDE4. In contrast, other benzoic acid derivatives might rely on different structural motifs to achieve similar levels of activity.
Emerging Research Perspectives and Future Avenues for 3 Ethoxy 4 3 Methylbenzyl Oxy Benzoic Acid
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
The advent of "omics" technologies has revolutionized the ability to understand the global effects of small molecules on biological systems. For a compound like 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid, integrating its study with proteomics and metabolomics could provide a comprehensive understanding of its mechanism of action and potential off-target effects.
Proteomics: By employing techniques such as chemical proteomics, researchers could identify the direct protein targets of this compound. This could involve affinity chromatography using the immobilized compound to pull down interacting proteins from cell lysates, followed by mass spectrometry-based identification. Furthermore, global proteomic profiling of cells or tissues treated with the compound could reveal changes in protein expression levels, post-translational modifications, and pathway activation states.
Metabolomics: Untargeted metabolomic analysis of biological samples exposed to this compound would offer insights into its impact on cellular metabolism. By measuring the dynamic changes in a wide range of endogenous metabolites, it would be possible to identify metabolic pathways that are perturbed by the compound. This information is crucial for understanding its physiological effects and for identifying potential biomarkers of its activity.
| Omics Technology | Potential Application for this compound | Expected Outcomes |
| Chemical Proteomics | Identification of direct protein binding partners. | Elucidation of the primary mechanism of action. |
| Global Proteomics | Analysis of changes in protein expression and post-translational modifications. | Understanding of downstream cellular responses and signaling pathways. |
| Untargeted Metabolomics | Profiling of endogenous metabolite changes upon treatment. | Identification of perturbed metabolic pathways and potential biomarkers. |
Potential as a Chemical Probe for Elucidating Biological Mechanisms
A chemical probe is a small molecule used to study and manipulate biological systems. Given the potential for specific biological activity, this compound could be developed into a valuable chemical probe. Its utility would depend on its selectivity and well-characterized mechanism of action.
Should this compound be found to interact with a specific biological target, it could be used to dissect complex cellular processes. For instance, if it were to inhibit a particular enzyme, it could be used to study the physiological role of that enzyme in both healthy and diseased states. The development of a chemical probe often involves the synthesis of a suite of related molecules, including a bioactive probe, a negative control (a structurally similar but inactive molecule), and a tagged version for visualization or affinity purification.
Rational Design of Next-Generation Analogues with Improved Specificity and Potency
Based on initial biological screening data for this compound, medicinal chemists could embark on a program of rational drug design to create next-generation analogues with enhanced properties. Structure-activity relationship (SAR) studies would be central to this effort. By systematically modifying the ethoxy, methylbenzyl, and benzoic acid moieties of the molecule, it would be possible to identify the key structural features required for biological activity.
Computational modeling and in silico screening could accelerate this process by predicting the binding of virtual analogues to a putative target protein. This approach allows for the prioritization of synthetic targets, saving time and resources. The goal of such a program would be to develop analogues with increased potency, improved selectivity, and more favorable pharmacokinetic properties.
| Structural Moiety | Potential Modifications | Desired Outcome |
| Ethoxy Group | Varying alkyl chain length and branching. | Optimize binding affinity and metabolic stability. |
| 3-Methylbenzyl Group | Altering the position and nature of the substituent on the benzyl (B1604629) ring. | Enhance target specificity and reduce off-target effects. |
| Benzoic Acid | Esterification or amidation of the carboxylic acid. | Improve cell permeability and pharmacokinetic profile. |
Methodological Innovations in the Study of Benzoic Acid Derivatives in Chemical Biology
The study of benzoic acid derivatives, a class to which this compound belongs, continues to benefit from methodological innovations. Advances in high-throughput screening, for example, allow for the rapid evaluation of large libraries of these compounds against a multitude of biological targets.
Furthermore, the development of novel biocatalytic methods for the synthesis of benzoic acid derivatives offers a greener and more efficient alternative to traditional chemical synthesis. google.com The use of enzymes can lead to highly stereoselective and regioselective reactions, which are often difficult to achieve with conventional chemistry. google.com
Another area of innovation is the creation of biosensors for the detection of benzoic acid derivatives. frontiersin.org These biosensors, often based on genetically engineered microorganisms, can be used to screen for novel biological activities or to monitor the production of these compounds in biotechnological applications. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid?
- Methodology : The synthesis typically involves sequential etherification and esterification reactions. First, the hydroxyl group on the benzoic acid derivative is protected using a 3-methylbenzyl group via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF). Subsequent ethoxylation at the 3-position is achieved using ethyl bromide or ethyl iodide in the presence of a base. Acidic hydrolysis of any ester intermediates yields the final carboxylic acid. Purification is often performed via recrystallization or column chromatography .
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and 3-methylbenzyl moiety (δ ~2.3 ppm for CH₃, δ ~5.1 ppm for OCH₂Ar) are critical for structural confirmation. Aromatic protons appear between δ 6.8–7.5 ppm .
- IR Spectroscopy : Stretching vibrations for the carboxylic acid (2500–3300 cm⁻¹, broad), ester/ether C-O (1200–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) are key .
- HPLC/MS : Used to confirm purity (>98%) and molecular ion peaks (e.g., [M-H]⁻ in negative-ion mode) .
Q. What solvents are suitable for dissolving this compound?
- Methodology : The compound is moderately polar due to the carboxylic acid and ether groups. Common solvents include dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. Aqueous solubility is pH-dependent, with improved dissolution in basic conditions (e.g., sodium bicarbonate buffer) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance etherification efficiency.
- Temperature Control : Reflux in aprotic solvents (e.g., THF) at 80–100°C to accelerate reaction kinetics while minimizing side products.
- Purification : Use preparative HPLC for challenging separations, especially if residual starting materials or regioisomers are present .
Q. How do crystallographic techniques resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzene ring and the 3-methylbenzyl group can clarify conformational stability. High-resolution data (≤0.8 Å) are critical for distinguishing between polymorphs .
Q. What strategies address contradictions in spectroscopic or chromatographic data?
- Methodology :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete deprotection intermediates).
- Isotopic Labeling : ¹³C-labeled ethoxy groups can help assign ambiguous NMR signals.
- Control Experiments : Repeat reactions under anhydrous/inert conditions to rule out hydrolysis or oxidation artifacts .
Q. How does the compound interact with catalytic systems in organic transformations?
- Methodology : The ethoxy and benzyloxy groups may act as electron-donating substituents, influencing reactivity in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings). Surface adsorption studies using SPME/GC-MS can quantify interactions with nanoparticles, where the carboxylic acid group may anchor the molecule to catalytic surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
